molecular formula C9H7BrN4 B13223619 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

Cat. No.: B13223619
M. Wt: 251.08 g/mol
InChI Key: VDDLGMPOJZVHTC-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling or nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

    Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Pyrimidines: Through Suzuki coupling or nucleophilic substitution.

    N-oxides: Through oxidation reactions.

    Dehalogenated Products: Through reduction reactions.

Scientific Research Applications

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The bromine and amino groups facilitate binding to the active site of the enzyme, thereby blocking its activity. The compound can interact with various molecular targets and pathways, including signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the pyrimidine ring.

    4-Amino-2-bromopyridine: Similar structure but with different positioning of the amino and bromine groups.

    2-(Pyridin-2-yl)pyrimidin-4-amine: Lacks the bromine atom but has a similar pyridine-pyrimidine structure.

Uniqueness

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is unique due to the combination of bromine and amino groups on a pyridine-pyrimidine scaffold. This unique structure allows for diverse chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C9H7BrN4

Molecular Weight

251.08 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H7BrN4/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H,(H2,11,13,14)

InChI Key

VDDLGMPOJZVHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)C2=CC(=CN=C2)Br

Origin of Product

United States

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